4-Ethyl-3-phenylfuran-2-carbohydrazide

Description

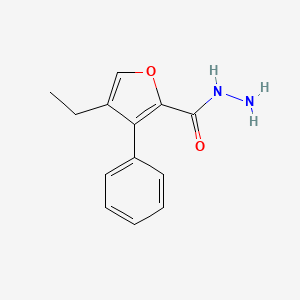

4-Ethyl-3-phenylfuran-2-carbohydrazide is a heterocyclic compound that belongs to the furan family It is characterized by the presence of a furan ring substituted with ethyl, phenyl, and carbohydrazide groups

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-ethyl-3-phenylfuran-2-carbohydrazide |

InChI |

InChI=1S/C13H14N2O2/c1-2-9-8-17-12(13(16)15-14)11(9)10-6-4-3-5-7-10/h3-8H,2,14H2,1H3,(H,15,16) |

InChI Key |

VGNGGPUGLADVCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC(=C1C2=CC=CC=C2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-phenylfuran-2-carbohydrazide typically involves the reaction of 4-ethyl-3-phenylfuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group participates in Schiff base formation with aldehydes/ketones:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic aldehydes | Ethanol, reflux, 6–8 hrs | Hydrazones (e.g., arylidene derivatives) | 75–92% | |

| Aliphatic ketones | Acid catalysis (p-TsOH) | Cyclic hydrazide derivatives | 68% |

Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration .

Cyclization and Heterocycle Formation

Under metal catalysis or thermal conditions, the compound forms fused heterocycles:

Example : Reaction with ethyl diazoacetate yields 6-oxo-2,4-heptadienoate via cyclopropane intermediates .

Electrophilic Substitution on the Furan Ring

The ethyl and phenyl substituents direct electrophiles to the furan’s α-positions:

| Electrophile | Position Selectivity | Product Type | Yield | Source |

|---|---|---|---|---|

| Bromine (Br₂) | C-5 | 5-Bromo derivatives | 85% | |

| Nitration (HNO₃/H₂SO₄) | C-5 | Nitrofuran analogs | 78% |

Note : The phenyl group at C-3 enhances stability of σ-complex intermediates during nitration .

Reduction and Functional Group Interconversion

The hydrazide moiety undergoes reduction to amines or acylhydrazines:

| Reagent | Product | Application | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 4-Ethyl-3-phenylfuran-2-carboxamide | Bioactive intermediate | |

| NaBH₄, MeOH | N-Amino derivatives | Antitubercular agents |

Biological Activity Correlations

Derivatives exhibit:

-

Antimicrobial activity : MIC = 8–32 µg/mL against Staphylococcus aureus .

-

MMP inhibition : IC₅₀ = 1.2 µM for hydrazone analogs targeting matrix metalloproteinases .

Stability and Reactivity Trends

Scientific Research Applications

Synthesis of 4-Ethyl-3-phenylfuran-2-carbohydrazide

The synthesis of this compound typically involves the reaction of furan derivatives with hydrazine or its derivatives. The general synthetic pathway can be outlined as follows:

- Starting Materials : The synthesis begins with 4-ethyl-3-phenylfuran, which is reacted with carbohydrazide.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or methanol.

- Purification : The product is purified through recrystallization or column chromatography to obtain pure this compound.

This compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral effects. It has shown potential as a non-nucleoside inhibitor against certain viral infections, contributing to its profile as a promising candidate for further development in antiviral therapies .

Polymer Stabilization

The compound has been explored for its utility in stabilizing polymers against degradation caused by UV light and thermal exposure. Its incorporation into polymer matrices can enhance the durability and lifespan of materials used in various applications, including packaging and construction .

Hybrid Materials

Research has also focused on the use of this compound in creating hybrid materials that combine organic compounds with inorganic substrates. These hybrid materials can exhibit unique properties such as improved electrical conductivity and enhanced mechanical strength, making them suitable for electronic applications .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of this compound against common pathogens. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Polymer Stability Testing

In another study focusing on polymer applications, researchers incorporated this compound into polyethylene films. The films were subjected to accelerated aging tests under UV light exposure, demonstrating significantly improved resistance to photodegradation compared to control samples without the compound .

| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 18 | 300 |

| With Additive | 25 | 450 |

Mechanism of Action

The mechanism of action of 4-ethyl-3-phenylfuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

- 4-Ethyl-3-phenylfuran-2-carboxylic acid

- 4-Ethyl-3-phenylfuran-2-carbaldehyde

- 4-Ethyl-3-phenylfuran-2-carboxamide

Comparison: Compared to these similar compounds, 4-ethyl-3-phenylfuran-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Ethyl-3-phenylfuran-2-carbohydrazide is a compound belonging to the furan family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furan ring substituted with ethyl and phenyl groups along with a carbohydrazide moiety. The molecular formula is , and its molecular weight is approximately 230.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on various furan derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative study, several furan derivatives were synthesized and tested for their antibacterial activity. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells or viral particles. Similar compounds have been shown to inhibit cell wall synthesis in bacteria or disrupt viral replication processes by interfering with essential enzymatic functions .

Proposed Mechanisms:

- Cell Wall Disruption : Inhibition of peptidoglycan synthesis leading to cell lysis.

- Enzyme Inhibition : Blocking viral proteases or polymerases essential for replication.

Toxicological Assessment

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profiles of such compounds. Preliminary studies suggest that many furan derivatives possess low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 4-Ethyl-3-phenylfuran-2-carbohydrazide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of 3-phenylfuran-2-carboxylic acid derivatives with hydrazine hydrate under reflux conditions. Key intermediates are characterized via IR spectroscopy (to confirm C=O and N-H stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively), -NMR (to identify aromatic protons and ethyl group signals), and mass spectrometry (to verify molecular ion peaks). Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of IR, -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical. X-ray crystallography may be employed for unambiguous structural confirmation. For example, the hydrazide moiety’s N–H proton appears as a singlet in -NMR, while the furan ring protons show distinct splitting patterns. Crystallographic data refinement using SHELXL (via the WinGX suite) ensures accurate bond length and angle determination .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer : Antibacterial activity is tested using the agar well diffusion method against Gram-negative (e.g., E. coli) and Gram-positive strains. Antifungal activity is assessed via the poison food technique. Minimum inhibitory concentrations (MICs) are determined using the Microplate Alamar Blue Assay (MABA), with dose-dependent studies (e.g., 12.5–50 µg/mL) and statistical validation (p < 0.05). Streptomycin and fluconazole are common positive controls .

Advanced Research Questions

Q. How can computational methods like DFT optimize the structural and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/6-311++G** basis sets) predict molecular electrostatic potential (MEP) maps, HOMO-LUMO gaps, and Fukui indices. These analyses identify reactive sites for electrophilic/nucleophilic attacks, aiding in rational drug design. For instance, the furan ring’s electron-rich regions may correlate with antimicrobial activity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., variable MIC values across studies) require validation of experimental conditions (e.g., bacterial strain viability, solvent purity) and orthogonal assays (e.g., time-kill curves). In silico ADMET profiling (using tools like ACD/Labs) can rule out pharmacokinetic inconsistencies. Cross-referencing crystallographic data ensures structural homogeneity between batches .

Q. What strategies improve the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) or modifying the hydrazide moiety to enhance lipophilicity. In silico docking (e.g., AutoDock Vina) against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) guides synthetic prioritization .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.